molecular formula C10H13B B1582178 2-Bromo-1,3-diethylbenzene CAS No. 65232-57-7

2-Bromo-1,3-diethylbenzene

Cat. No.: B1582178
CAS No.: 65232-57-7
M. Wt: 213.11 g/mol
InChI Key: FPWGIABDOFXETH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where two ethyl groups and one bromine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is used as a raw material in synthetic organic chemistry and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, yielding the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 1,3-diethylbenzene using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-diethylbenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Bromine (Br2), iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-diethylbenzene is used as a raw material in synthetic organic chemistry. It serves as an intermediate in the synthesis of more complex organic molecules. Its applications extend to the fields of chemistry, biology, and industry, where it is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-diethylbenzene in electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming the substituted benzene product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-diethylbenzene is unique due to the presence of two ethyl groups and one bromine atom on the benzene ring, which influences its reactivity and applications in synthetic organic chemistry. The specific positioning of these substituents can affect the compound’s chemical behavior and its suitability for various industrial and research applications .

Properties

IUPAC Name

2-bromo-1,3-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGIABDOFXETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334864
Record name 2-Bromo-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65232-57-7
Record name 2-Bromo-1,3-diethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65232-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-bromo-1,3-diethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-Diethylbromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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